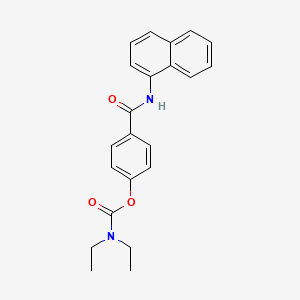

4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate” were not found, related compounds have been synthesized and characterized in various studies . For instance, a series of carbamates with alkyl/cycloalkyl/arylalkyl chains were prepared and characterized .Scientific Research Applications

Applications in Organic Electronics

Host Materials in Organic Light-Emitting Diodes (OLEDs) Naphthalene-based materials, including derivatives similar to 4-(Naphthalen-1-ylcarbamoyl)phenyl diethylcarbamate, have been utilized as host materials in red phosphorescent OLEDs. These materials showed potential in achieving highly efficient OLED performance at low doping ratios due to effective energy transfer and reduced concentration quenching. One of the materials achieved remarkable device performance, indicating the potential utility of naphthalene-based compounds in cost-effective and high-efficiency OLEDs (Li et al., 2018).

Synthesis and Characterization Naphthalen-1-ylcarbamoyl compounds have been synthesized and characterized, revealing interesting molecular structures and properties. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, showing that the compound crystallizes in the triclinic space group with specific unit cell parameters. The cyclohexane ring adopts a chair conformation, stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring (Özer et al., 2009).

Catalysis in Organic Reactions The compound has been involved in catalysis processes, such as the ene-like reaction of naphthalen-1-ylamine with diethyl azodicarboxylate catalyzed by lithium perchlorate. This implies that naphthalen-1-yl derivatives can play a role in facilitating certain organic reactions, contributing to the synthesis of other complex molecules (Kinart et al., 2005).

Applications in Pharmaceutical Research

Antimicrobial and Antituberculosis Activity Naphthalen-1-ylcarbamoyl derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis activity. Some compounds showed promising activity against certain bacterial strains, indicating the potential of these compounds in therapeutic applications (Omel’kov et al., 2019).

Synthesis of Chiral Intermediates The synthesis of chiral intermediates containing the naphthalen-1-yl moiety has been disclosed, indicating the utility of these compounds in the synthesis of natural products and in medicinal chemistry. These chiral pyrrolidine analogues could serve as valuable intermediates for drug development and other applications in pharmaceutical research (Holsworth et al., 2004).

properties

IUPAC Name |

[4-(naphthalen-1-ylcarbamoyl)phenyl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-3-24(4-2)22(26)27-18-14-12-17(13-15-18)21(25)23-20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,3-4H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBOYOGYQMHYRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2724140.png)

![N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2724150.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide](/img/structure/B2724152.png)

![4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2724155.png)

![3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine](/img/structure/B2724157.png)

![(3As,6aS)-N,N-dimethyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide](/img/structure/B2724159.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2724162.png)

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione](/img/structure/B2724163.png)